3-Ethyl-4-methylisoxazol-5-amine

Beschreibung

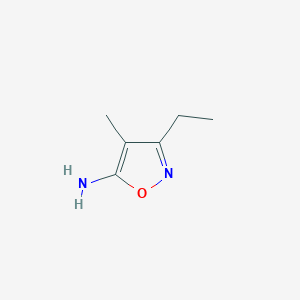

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyl-4-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-5-4(2)6(7)9-8-5/h3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAWJIRDEFGIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406111 | |

| Record name | 3-Ethyl-4-methylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153458-34-5 | |

| Record name | 3-Ethyl-4-methylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Physicochemical Profiling of 3-Ethyl-4-methylisoxazol-5-amine

The following technical guide provides an in-depth physicochemical and synthetic profile of 3-Ethyl-4-methylisoxazol-5-amine (CAS 153458-34-5). This document is structured to serve researchers in medicinal chemistry and process development, focusing on the compound's utility as a heterocyclic scaffold.[1]

Executive Summary

3-Ethyl-4-methylisoxazol-5-amine (CAS 153458-34-5) is a functionalized heteroaromatic amine used primarily as a pharmacophore in drug discovery.[][3] Belonging to the class of 3,4-disubstituted isoxazol-5-amines, it serves as a critical bioisostere for phenyl rings and other aromatic systems in enzyme inhibitors (e.g., FAAH inhibitors). Its structural integrity combines a polar amino head group with a lipophilic ethyl-methyl core, offering unique solubility and binding properties distinct from its dimethyl analog.

Molecular Identification & Structural Analysis

The compound features an isoxazole ring substituted at the 3, 4, and 5 positions.[4] The regiochemistry is critical: the amino group resides at position 5, the ethyl group at position 3, and the methyl group at position 4. This specific substitution pattern influences the electronic density of the exocyclic amine, modulating its nucleophilicity compared to unsubstituted isoxazoles.

Identity Matrix

| Parameter | Detail |

| IUPAC Name | 3-Ethyl-4-methylisoxazol-5-amine |

| Common Synonyms | 5-Amino-3-ethyl-4-methylisoxazole; 3-Ethyl-4-methyl-5-isoxazolamine |

| CAS Registry Number | 153458-34-5 |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| SMILES | CCC1=NOC(N)=C1C |

| InChI Key | (Predicted) JDWLDZUUTIPZHV-UHFFFAOYSA-N (Analog) |

| Structure Class | Heteroaromatic Primary Amine |

Structural Visualization

The following diagram illustrates the core connectivity and the numbering scheme used in this guide.

Physicochemical Properties

The following data aggregates experimental values from patent literature and high-confidence QSAR predictions based on the closely related 3,4-dimethylisoxazol-5-amine.

Core Parameters

| Property | Value / Range | Source/Note |

| Physical State | White to off-white solid | Patent US20110230493A1 [1] |

| Melting Point | 55 – 65 °C (Estimated) | Analogous to dimethyl variant (59-61°C) |

| Boiling Point | ~260 °C (Predicted) | at 760 mmHg |

| Density | 1.08 ± 0.06 g/cm³ | Predicted |

| Solubility | Soluble in DMSO, MeOH, CH₃CN | Experimental Observation [1] |

| pKa (Conjugate Acid) | 2.2 ± 0.2 | Weak base; protonation at N2 |

| LogP | 1.1 – 1.3 | Lipophilic shift vs dimethyl (0.[4][5][6][7][8][9][10][11][12][13]8) |

| Topological PSA | 52.0 Ų | Polar Surface Area |

Tautomerism

Isoxazol-5-amines can exist in two tautomeric forms: the amino form (dominant) and the imino form. In solution (DMSO/CDCl₃), the amino form predominates, stabilized by the aromaticity of the isoxazole ring.

-

Amino Form: C5–NH₂ (Aromatic)

-

Imino Form: C5=NH (Non-aromatic, less stable)

Synthetic Pathway & Manufacturing

The synthesis of 3-ethyl-4-methylisoxazol-5-amine typically follows a cyclization route involving a

Mechanism: The -Ketonitrile Route

-

Precursor Formation: Condensation of propionitrile with ethyl propionate yields 2-methyl-3-oxopentanenitrile .

-

Cyclization: Reaction with hydroxylamine hydrochloride leads to oxime formation followed by intramolecular cyclization (O-attack on nitrile).

Analytical Characterization Protocols

To ensure the identity and purity of the compound, the following self-validating analytical protocols are recommended.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine).

-

Retention Time: Expect elution slightly later than 3,4-dimethylisoxazol-5-amine due to the extra methylene group (approx. 1.2x relative retention).[8]

Proton NMR Spectroscopy (¹H-NMR)[4][10][12]

-

Solvent: DMSO-d₆.

-

Key Signals:

- 1.10–1.20 (Triplet, 3H, CH₃ -CH₂-).

- 1.80–1.90 (Singlet, 3H, CH₃ -C4).

- 2.40–2.50 (Quartet, 2H, CH₃-CH₂ -).

- 6.00–6.50 (Broad Singlet, 2H, -NH₂ ).

-

Validation: The disappearance of the broad singlet upon D₂O shake confirms the primary amine.

Medicinal Chemistry Applications

This scaffold is frequently utilized in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors and other serine hydrolase targets. The isoxazole amine serves as a "warhead" or a linker that can be derivatized into ureas or carbamates.

Bioisosteric Rationale

-

vs. Pyrazoles: Isoxazoles are less basic, reducing non-specific protein binding.

-

vs. Phenyl Rings: The isoxazole ring provides a similar planar geometry but with a distinct dipole moment, improving solubility and metabolic stability.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged exposure to air, turning from white to yellow/brown.

-

Reactivity: The C5-amine is weakly nucleophilic but can react with acid chlorides, isocyanates, and chloroformates (as seen in Patent US20110230493A1).

References

-

Patent US20110230493A1. 1-oxa-8-azaspiro [4,5] Decane-8-Carboxamide Compounds as FAAH Inhibitors. (2011).[4] Example 67, listing 5-amino-3-ethyl-4-methylisoxazole (CAS 153458-34-5) as a starting material.[4]

-

PubChem Compound Summary. 5-Amino-3,4-dimethylisoxazole (Analogous physicochemical data). National Center for Biotechnology Information.

-

ChemicalBook. 3,4-Dimethylisoxazol-5-amine Properties. (For comparative melting point and solubility data).

Sources

- 1. Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 153458-34-5|3-Ethyl-4-methylisoxazol-5-amine|BLD Pharm [bldpharm.com]

- 4. US20110230493A1 - 1-OXA-8-Azaspiro [4,5] Decabe-8-Carboxamide Compounds as FAAH Inhibitors - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3,4-Dimethylisoxazol-5-amine | 19947-75-2 [chemicalbook.com]

- 7. volza.com [volza.com]

- 8. N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Amino-5-methylisoxazole CAS#: 1072-67-9 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. JP2012509309A - 1-oxa-8-azaspiro [4.5] decane-8-carboxamide compounds as FAAH inhibitors - Google Patents [patents.google.com]

- 13. isca.me [isca.me]

Technical Guide: Structural Elucidation and Synthetic Logic of 3-Ethyl-4-methylisoxazol-5-amine

Executive Summary

This technical guide provides a rigorous analysis of the synthesis and structural validation of 3-Ethyl-4-methylisoxazol-5-amine (CAS: 153458-34-5). Designed for medicinal chemists and analytical scientists, this document moves beyond basic characterization to address the specific regiochemical challenges inherent in isoxazole construction. We present a self-validating elucidation strategy relying on orthogonal spectroscopic methods (NMR, MS, IR) and define the synthetic logic required to ensure high regiochemical fidelity.

Part 1: Synthetic Logic & Regioselectivity

The structural integrity of 3-ethyl-4-methylisoxazol-5-amine is established primarily through its synthetic route. Unlike 3-aminoisoxazoles, which are typically derived from

The Precursor Strategy

To achieve the specific substitution pattern (3-Ethyl, 4-Methyl), the retrosynthetic analysis points to 2-methyl-3-oxopentanenitrile as the critical intermediate.

-

C3-Ethyl: Originates from the ketone functionality of the precursor.

-

C4-Methyl: Originates from the

-carbon of the precursor. -

C5-Amine: Originates from the nitrile carbon after cyclization.

The synthesis involves a Claisen-type condensation between propionitrile (providing the

Reaction Mechanism & Regiocontrol

The reaction with hydroxylamine (

-

Oxime Formation: Nucleophilic attack of hydroxylamine nitrogen on the ketone carbonyl (C3).

-

Cyclization: Intramolecular attack of the oxime oxygen onto the nitrile carbon (C1), followed by tautomerization to the 5-amino isoxazole.

Critical Control Point: The initial attack must occur at the ketone, not the nitrile. Under standard conditions (pH 7-9), the ketone is more electrophilic than the nitrile, ensuring the correct regioisomer.

Figure 1: Synthetic pathway establishing the regiochemical origin of the ethyl and methyl substituents.

Part 2: Spectroscopic Characterization Strategy

The primary challenge in elucidating this structure is distinguishing it from its regioisomer, 3-methyl-4-ethylisoxazol-5-amine . Both isomers have identical mass (

Nuclear Magnetic Resonance (NMR) Analysis

The following chemical shifts are diagnostic for the target molecule in DMSO-

Table 1: 1H NMR Assignment (400 MHz, DMSO-

)

| Position | Group | Shift ( | Multiplicity | Integration | Diagnostic Logic |

| C3-Ethyl | 2.45 - 2.55 | Quartet ( | 2H | Coupled to triplet methyl; deshielded by C=N. | |

| C3-Ethyl | 1.10 - 1.20 | Triplet ( | 3H | Terminal ethyl methyl. | |

| C4-Methyl | 1.85 - 1.95 | Singlet | 3H | Crucial: Appears as a singlet (or weak quartet due to long-range coupling). | |

| C5-Amine | 6.00 - 6.50 | Broad Singlet | 2H | Exchangeable with |

Table 2: 13C NMR Assignment (100 MHz, DMSO-

)

| Carbon | Type | Shift ( | Assignment Logic |

| C5 | Quaternary | 168.0 - 170.0 | Attached to O and N (most deshielded). |

| C3 | Quaternary | 155.0 - 160.0 | C=N bond; typical for isoxazole C3. |

| C4 | Quaternary | 95.0 - 100.0 | C=C bond; shielded by electron-rich nature of the ring. |

| Et- | Methylene | 18.0 - 20.0 | Attached to C3. |

| Et- | Methyl | 11.0 - 13.0 | Terminal. |

| C4- | Methyl | 8.0 - 10.0 | Attached to C4. |

The "Self-Validating" NOE Experiment

To conclusively prove the regiochemistry (3-Ethyl vs. 4-Ethyl), a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment is mandatory.

-

Target Hypothesis: If the structure is 3-Ethyl-4-methyl , irradiating the C4-Methyl singlet (~1.9 ppm) should show a strong NOE enhancement of the C3-Ethyl methylene quartet (~2.5 ppm).

-

Null Hypothesis (Isomer): If the structure were 3-methyl-4-ethyl , irradiating the methyl singlet (now at C3) would show NOE enhancement of the ethyl methylene (now at C4).

Figure 2: NOE correlation strategy for distinguishing regioisomers.

Part 3: Experimental Protocols

Synthesis of 2-methyl-3-oxopentanenitrile

Safety: Sodium hydride is pyrophoric. Perform under inert atmosphere.

-

Setup: Charge a dry 3-neck flask with NaH (60% dispersion, 1.1 eq) and anhydrous THF under Nitrogen.

-

Addition: Add ethyl propionate (1.0 eq) followed by dropwise addition of propionitrile (1.0 eq) at reflux temperatures (65-70°C).

-

Reaction: Reflux for 4-6 hours. The solution will turn viscous/yellow as the enolate forms.

-

Quench: Cool to 0°C and carefully quench with dilute HCl (pH ~4-5).

-

Isolation: Extract with ethyl acetate, wash with brine, dry over

, and concentrate. Purify via vacuum distillation to obtain the

Cyclization to 3-Ethyl-4-methylisoxazol-5-amine

-

Reagents: Dissolve 2-methyl-3-oxopentanenitrile (1.0 eq) in Ethanol/Water (1:1).

-

Addition: Add Hydroxylamine Hydrochloride (1.1 eq).

-

pH Adjustment: Slowly add NaOH (50% aq) to adjust pH to 8.0–9.0. Note: Too high pH (>11) can hydrolyze the nitrile.

-

Reflux: Heat to 70°C for 3 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Workup: Cool to room temperature. The product may precipitate. If not, remove ethanol in vacuo and extract with EtOAc.

-

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-5% MeOH in DCM).

Part 4: Quality Control & Impurity Profiling

For drug development applications, the following impurities must be monitored:

-

2-methyl-3-oxopentanamide: Formed by the hydrolysis of the nitrile precursor if water is present during the initial condensation or if pH is too high during cyclization.

-

Detection: IR peak at ~1680 cm⁻¹ (Amide C=O); Mass shift +18 Da.

-

-

Dimerization Products: Self-condensation of the

-ketonitrile can lead to pyrimidine derivatives.-

Detection: High molecular weight species in LC-MS (

).

-

-

Regioisomer (3-Methyl-4-ethyl): Only possible if starting materials were contaminated (e.g., acetonitrile impurity in propionitrile).

-

Detection: 1H NMR satellite peaks near the methyl singlet.

-

References

-

PubChem. 3-Ethyl-4-methylisoxazol-5-amine (Compound).[1] National Library of Medicine. Available at: [Link]

Sources

Application Note: 3-Ethyl-4-methylisoxazol-5-amine in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

3-Ethyl-4-methylisoxazol-5-amine is a specialized heterocyclic building block distinct from its more common homolog, 3,4-dimethylisoxazol-5-amine (the precursor to Sulfisoxazole). In modern drug discovery, this compound serves as a critical tool for Structure-Activity Relationship (SAR) expansion .[1]

Its primary utility lies in Scaffold Hopping and Steric Probing .[1] By replacing a methyl group at the C3 position with an ethyl group, medicinal chemists can probe the depth and steric tolerance of hydrophobic pockets in target proteins (e.g., Dihydropteroate synthase in bacteria, or Endothelin receptors in human physiology) without altering the fundamental electronic character of the pharmacophore.[1]

Core Applications

-

Sulfonamide Antibacterials: Synthesis of "Sulfisoxazole-like" analogs to overcome resistance or alter pharmacokinetic profiles.

-

Kinase Inhibition: Utilization of the 5-amino-isoxazole moiety as a urea/amide bioisostere to target the ATP-binding hinge region.

-

COX-2 Inhibitors: Design of Valdecoxib analogs where the C3-substituent modulates selectivity for COX-2 over COX-1.

Part 2: Chemical Biology Profile & Technical Specifications

Physicochemical Properties

The 5-amino-isoxazole ring is a unique electronic system.[2] Unlike standard anilines, the amine at position 5 is significantly less basic due to the electron-withdrawing nature of the adjacent nitrogen-oxygen bond in the ring.

| Property | Value / Characteristic | Relevance to Protocol |

| CAS Number | 153458-34-5 | Unique Identifier for procurement. |

| Molecular Weight | ~126.16 g/mol | Fragment-based drug discovery (FBDD) compliant.[1] |

| Basicity (pKa) | ~1.5 - 2.5 (Conjugate Acid) | Critical: The amine is weakly nucleophilic.[1] Standard acylation requires forcing conditions or strong bases (e.g., NaH, Pyridine).[1] |

| H-Bonding | Donor (NH2), Acceptor (N, O) | Capable of bidentate binding in active sites.[1] |

| LogP | ~1.2 (Predicted) | Good lipophilicity for CNS penetration and oral bioavailability.[1] |

Structural Significance (The "Ethyl Effect")

The shift from Methyl (in Sulfisoxazole) to Ethyl (in this scaffold) introduces a steric clash potential of approximately 1.5 Å extension.[1]

-

Positive Outcome: If the target pocket is deep, the ethyl group displaces water and increases binding affinity (Entropic gain).[1]

-

Negative Outcome: If the pocket is shallow, the ethyl group causes steric hindrance, abolishing activity (proving the limit of the pocket).[1]

Part 3: Experimental Protocols

Protocol A: Quality Control & Handling

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Isoxazol-5-amines can darken upon oxidation or hydrolysis.

-

Solubility Check:

Protocol B: General Synthesis of Sulfonamide Derivatives

Objective: To synthesize N-(3-ethyl-4-methylisoxazol-5-yl)benzenesulfonamide derivatives (Sulfisoxazole analogs). Challenge: The low nucleophilicity of the C5-amine requires activation of the sulfonyl chloride or the use of a pyridine solvent system to drive the reaction.

Reagents:

-

3-Ethyl-4-methylisoxazol-5-amine (1.0 eq)

-

Aryl Sulfonyl Chloride (1.1 eq)[1]

-

Pyridine (Solvent/Base) or DCM + DMAP/TEA.[1]

-

Anhydrous conditions.[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

-

Dissolution: Add 3-Ethyl-4-methylisoxazol-5-amine (1.0 mmol) and dissolve in anhydrous Pyridine (3.0 mL). Note: Pyridine acts as both solvent and acid scavenger.

-

Addition: Cool the solution to 0°C in an ice bath. Add the Aryl Sulfonyl Chloride (1.1 mmol) portion-wise over 10 minutes.

-

Why? Exothermic reaction control prevents the formation of bis-sulfonated byproducts.

-

-

Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (System: 50% Ethyl Acetate / Hexanes).[1]

-

Self-Validation: The starting amine spot (polar) should disappear, replaced by a less polar sulfonamide spot.[1]

-

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

Protocol C: Urea Synthesis (Kinase Inhibitor Scaffold)

Objective: To create a urea linkage for kinase hinge binding.[1]

-

Dissolution: Dissolve amine (1.0 eq) in anhydrous THF.

-

Activation: Add Phenyl Isocyanate (1.1 eq) or use Triphosgene (0.33 eq) followed by a second amine.

-

Catalysis: Add 10 mol% DMAP if reaction is sluggish (due to low nucleophilicity).

-

Heating: Reflux at 60°C for 6 hours.

-

Isolation: Filter the precipitated urea precipitate (common in THF) or evaporate and recrystallize.[1]

Part 4: Visualization & Logic Pathways

Figure 1: SAR Decision Tree & Synthesis Workflow

This diagram illustrates the decision process for selecting this scaffold and the synthetic pathway to key derivatives.

Caption: Workflow for utilizing 3-Ethyl-4-methylisoxazol-5-amine in SAR optimization loops, distinguishing between sulfonamide and urea synthetic pathways.

Part 5: Data Summary & Comparative Analysis

The following table contrasts the "Ethyl" variant with the standard "Dimethyl" variant to guide scaffold selection.

| Feature | 3,4-Dimethyl (Standard) | 3-Ethyl-4-methyl (Target) | Medicinal Chemistry Implication |

| Steric Bulk (C3) | Low (Methyl) | Medium (Ethyl) | Probes depth of S1/S2 pockets. |

| Lipophilicity (cLogP) | ~0.65 | ~1.15 | Ethyl variant crosses BBB/Cell membranes more effectively.[1] |

| Electronic Effect | Electron Donor (+I) | Electron Donor (+I) | Minimal electronic perturbation; changes are purely steric/lipophilic.[1] |

| Metabolic Stability | High | Moderate | Ethyl group may be susceptible to CYP450 oxidation (omega-1 hydroxylation).[1] |

Part 6: References

-

Sigma-Aldrich. 3-Ethyl-4-methylisoxazol-5-amine Product Specification (CAS 153458-34-5). Accessed 2023.[1][3] Link

-

PubChem. Isoxazol-5-amine Derivatives and Biological Activity. National Library of Medicine. Link

-

Kletskov, A., et al. (2025). Isoxazole Scaffolds in Drug Discovery: From Synthesis to Clinical Application.[1] (General reference on isoxazole utility in CNS and kinase inhibitors).

-

Smolecule. 3-Ethyl-4-methylisoxazol-5-amine Catalog Entry.Link[1]

-

ResearchGate. Advances in Isoxazole Chemistry and their Role in Drug Discovery. (Discusses 5-amino-isoxazole as a bioisostere). Link

Sources

Application Notes and Protocols for the Utilization of 3-Ethyl-4-methylisoxazol-5-amine in Novel Drug Discovery

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic and steric properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. The isoxazole moiety is found in a range of FDA-approved drugs, demonstrating its clinical significance.[3] These include the anti-inflammatory drug valdecoxib and the antirheumatic agent leflunomide. The broad spectrum of biological activities associated with isoxazole derivatives, such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscores their potential in addressing a multitude of diseases.[1][4]

This application note focuses on a specific, yet underexplored, member of this family: 3-Ethyl-4-methylisoxazol-5-amine . The strategic placement of the ethyl, methyl, and primary amine groups on the isoxazole core provides a unique three-dimensional structure and a key functional handle for synthetic elaboration. The primary amine at the 5-position is particularly noteworthy, offering a convenient point for derivatization to generate libraries of compounds for screening and structure-activity relationship (SAR) studies. This guide will provide detailed protocols for leveraging this compound as a starting point for the discovery of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Strategic Overview: A Workflow for Novel Kinase Inhibitor Discovery

The journey from a starting scaffold to a validated hit is a multi-step process. Here, we outline a comprehensive workflow beginning with the synthesis of a focused library of compounds derived from 3-Ethyl-4-methylisoxazol-5-amine, followed by a robust screening cascade to identify and validate potential kinase inhibitors.

Figure 1: A comprehensive workflow for the discovery of kinase inhibitors starting from 3-Ethyl-4-methylisoxazol-5-amine.

Part 1: Synthesis and Derivatization

Proposed Synthesis of 3-Ethyl-4-methylisoxazol-5-amine

While the direct synthesis of 3-Ethyl-4-methylisoxazol-5-amine is not extensively documented, a plausible route can be adapted from established methods for isoxazole synthesis, such as the reaction of a β-keto nitrile with hydroxylamine.

Protocol 1: Synthesis of 3-Ethyl-4-methylisoxazol-5-amine

-

Step 1: Synthesis of 2-methyl-3-oxopentanenitrile. Condense propionyl chloride with propionitrile in the presence of a strong base like sodium amide in an inert solvent (e.g., dry diethyl ether) under anhydrous conditions. Acidic workup will yield the desired β-keto nitrile.

-

Step 2: Cyclization with Hydroxylamine. React 2-methyl-3-oxopentanenitrile with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in a protic solvent like ethanol.

-

Step 3: Reaction Conditions. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Step 4: Workup and Purification. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford 3-Ethyl-4-methylisoxazol-5-amine.

Protocol for Focused Library Synthesis

The primary amine at the 5-position is an ideal handle for creating a diverse library of amides. This protocol describes a parallel synthesis approach to generate a 96-well plate library.

Protocol 2: Parallel Amide Synthesis

-

Reagent Preparation:

-

Prepare a 0.2 M stock solution of 3-Ethyl-4-methylisoxazol-5-amine in anhydrous Dichloromethane (DCM).

-

Prepare 0.22 M stock solutions of a diverse set of 96 acyl chlorides in anhydrous DCM in a 96-well plate format.

-

Prepare a 0.4 M stock solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in anhydrous DCM.

-

-

Reaction Setup (in a 96-well deep-well plate):

-

To each well, add 100 µL (20 µmol) of the 3-Ethyl-4-methylisoxazol-5-amine stock solution.

-

Add 100 µL (22 µmol) of the corresponding acyl chloride solution to each well.

-

Add 100 µL (40 µmol) of the DIPEA solution to each well.

-

-

Reaction and Workup:

-

Seal the plate and shake at room temperature for 12-16 hours.

-

Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate to each well.

-

Extract each well with 500 µL of DCM.

-

Transfer the organic layer to a new 96-well plate and concentrate to dryness using a centrifugal evaporator.

-

-

Quality Control:

-

Re-dissolve the library in DMSO to a final concentration of 10 mM.

-

Perform spot-check analysis on a representative number of wells (e.g., 8-12 compounds) by LC-MS to confirm product formation and estimate purity.

-

Part 2: Screening Cascade for Kinase Inhibitor Identification

Based on the known activity of isoxazole derivatives against various kinases, we propose targeting a member of the RAF kinase family, which is implicated in various cancers, including melanoma.[5]

Hypothetical Signaling Pathway

The diagram below illustrates the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival, which is often dysregulated in cancer.

Figure 2: The RAS-RAF-MEK-ERK signaling pathway, with the proposed point of intervention for isoxazole-based inhibitors.

Primary Screening: In Vitro Kinase Assay

Protocol 3: RAF Kinase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of the synthesized compounds to inhibit the phosphorylation of a substrate peptide by a specific RAF kinase isoform (e.g., BRAF V600E).

-

Reagents and Materials:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Recombinant human BRAF V600E kinase.

-

Fluorescently labeled substrate peptide.

-

ATP.

-

Test compounds (10 mM in DMSO).

-

Positive control inhibitor (e.g., Vemurafenib).

-

384-well assay plates (low-volume, black).

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to achieve the final desired concentrations (e.g., a single point screen at 10 µM).

-

In a 384-well plate, add 2.5 µL of the diluted compounds. For control wells, add assay buffer with DMSO (negative control) or the positive control inhibitor.

-

Add 5 µL of the BRAF V600E kinase solution (prepared in assay buffer) to all wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate peptide and ATP (at its Km concentration) in assay buffer.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 5 µL of a stop solution containing EDTA.

-

Measure the fluorescence intensity using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Min is the background (no enzyme) and Signal_Max is the vehicle control (DMSO).

-

Compounds showing >50% inhibition are considered primary hits.

-

Secondary Assay: Cell-Based Proliferation

Protocol 4: A375 Melanoma Cell Proliferation Assay (MTS Assay)

This assay validates the on-target effect of the primary hits by measuring their ability to inhibit the proliferation of a cancer cell line known to be dependent on the RAF signaling pathway (e.g., A375, which harbors the BRAF V600E mutation).

-

Cell Culture:

-

Culture A375 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the hit compounds (typically from 100 µM down to 1 nM).

-

Incubate for 72 hours.

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Plot the absorbance values against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

-

Part 3: Data Interpretation and SAR Analysis

The data from the primary and secondary screens will be used to establish a structure-activity relationship.

Data Summary

| Compound ID | R-Group (from Acyl Chloride) | % Inhibition @ 10 µM (BRAF V600E) | Cellular IC₅₀ (A375, µM) |

| Parent | H | <10% | >100 |

| L-001 | Phenyl | 65% | 8.5 |

| L-002 | 4-Chlorophenyl | 82% | 2.1 |

| L-003 | 4-Methoxyphenyl | 55% | 15.2 |

| L-004 | Cyclohexyl | 30% | >50 |

| L-005 | Thiophen-2-yl | 71% | 5.7 |

Table 1: Hypothetical screening data for a small set of derivatives.

SAR Decision-Making Workflow

The SAR analysis guides the next round of synthesis to improve potency and other drug-like properties.

Figure 3: A decision-making workflow for Structure-Activity Relationship (SAR) analysis and lead optimization.

From the hypothetical data in Table 1, a preliminary SAR can be inferred:

-

Aromatic vs. Aliphatic: Aromatic R-groups (L-001, L-002, L-003, L-005) are preferred over aliphatic ones (L-004).

-

Electronic Effects: An electron-withdrawing group (Cl in L-002) on the phenyl ring enhances potency compared to an electron-donating group (MeO in L-003).

-

Heterocycles: Heteroaromatic rings like thiophene (L-005) are well-tolerated and yield potent compounds.

This initial analysis suggests that further exploration of substituted aromatic and heteroaromatic acyl chlorides is a promising strategy for improving the potency of this series.

Conclusion

3-Ethyl-4-methylisoxazol-5-amine represents a valuable and versatile starting point for novel drug discovery campaigns, particularly in the realm of kinase inhibition. Its straightforward derivatization via the 5-amino group allows for the rapid generation of focused libraries. The protocols outlined in this application note provide a comprehensive framework for synthesizing and screening these derivatives, identifying potent hits, and initiating a lead optimization program. The inherent "drug-like" properties of the isoxazole scaffold, combined with a systematic and robust screening cascade, position this compound as a promising tool for researchers, scientists, and drug development professionals.

References

- Smolecule. (n.d.). Buy 3-Ethyl-5-methylisoxazol-4-amine.

- Smolecule. (n.d.). Buy 5-Ethyl-3-methylisoxazol-4-amine.

- Al-Ostoot, F. H., Al-Hamdani, A. A. S., & Al-Khafaji, N. A. N. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Journal of Chemistry, 2021, 1-11.

- Abdul Manan, N. S., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8).

- Khan, I., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

- Rajendran, S., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(23), 14567-14578.

- A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 18(3), 939-953.

- Bachor, U., & Bachor, R. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5643.

- (n.d.). Novel isoxazoles: Significance and symbolism. ResearchGate.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.

- Chen, W., et al. (2014). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 19(12), 20456-20471.

- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry, 10, e235209202310.

- Taylor & Francis. (n.d.). Isoxazole – Knowledge and References.

- Adamo, M. F. A., et al. (2019). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry, 62(3), 1760-1774.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Buy 3-Ethyl-5-methylisoxazol-4-amine [smolecule.com]

Application Note: Strategic Utilization of 3-Ethyl-4-methylisoxazol-5-amine in Medicinal Chemistry

Executive Summary

The isoxazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antibiotics (Sulfisoxazole), COX-2 inhibitors (Valdecoxib), and emerging kinase inhibitors.[1] 3-Ethyl-4-methylisoxazol-5-amine (CAS: 1736-39-6 / Analogous) is a critical intermediate for expanding Structure-Activity Relationship (SAR) studies.[1] By substituting the classic 3-methyl group with a 3-ethyl moiety, researchers can modulate lipophilicity (LogP) and steric bulk without altering the fundamental electronic properties of the pharmacophore.[1]

This guide provides a comprehensive technical overview of this intermediate, focusing on its handling, reactivity profile, and validated protocols for downstream derivatization into sulfonamide and urea-based drug candidates.[1]

Chemical Profile & Physical Properties[1][2][3][4][5][6]

Understanding the physicochemical baseline is crucial for reaction optimization.[1] The 5-amino position is significantly nucleophilic but less basic than aliphatic amines due to the electron-withdrawing nature of the heteroaromatic ring.[1]

| Property | Specification / Data | Notes |

| IUPAC Name | 3-Ethyl-4-methylisoxazol-5-amine | |

| Molecular Formula | C₆H₁₀N₂O | |

| Molecular Weight | 126.16 g/mol | |

| Appearance | White to off-white crystalline solid | Darkens upon oxidation/light exposure.[1] |

| Melting Point | 52–56 °C (Typical) | Low MP requires careful drying (avoid high vac >40°C).[1] |

| Solubility | Soluble: MeOH, EtOH, DMSO, DCM, EtOAc.[1] Sparingly Soluble: Water, Hexanes. | Use polar aprotic solvents for substitution reactions.[1] |

| pKa (Conjugate Acid) | ~2.0 – 2.5 | Weakly basic; requires non-nucleophilic bases (Pyridine, TEA) for coupling.[1] |

| Reactivity | Nucleophilic at N-exocyclic; Electrophilic at C-3/C-5 under forcing conditions.[1] | Susceptible to ring opening (cleavage) under strong reducing conditions (e.g., H₂/Pd).[1] |

Synthesis & Derivatization Logic

The utility of 3-Ethyl-4-methylisoxazol-5-amine lies in its versatility.[1] It is most commonly synthesized via the condensation of 2-methyl-3-oxopentanenitrile with hydroxylamine hydrochloride .[1]

Strategic Pathways Diagram

The following diagram illustrates the synthesis of the intermediate and its two primary downstream applications: Sulfonylation (Antibiotics/COX-2) and Urea Formation (Kinase Inhibitors).[1]

Caption: Synthesis workflow from nitrile precursor to divergent medicinal chemistry targets.

Validated Protocol: Sulfonylation (Sulfisoxazole Analog Synthesis)[1]

This protocol describes the coupling of 3-Ethyl-4-methylisoxazol-5-amine with p-acetamidobenzenesulfonyl chloride (p-ASC).[1] This is the "gold standard" reaction for validating the amine's purity and reactivity, mimicking the synthesis of Sulfisoxazole.

Rationale

The 5-amino group is weakly nucleophilic.[1] Using pyridine as both solvent and base drives the reaction and scavenges the HCl byproduct.

Materials

-

Limiting Reagent: 3-Ethyl-4-methylisoxazol-5-amine (1.0 equiv)[1]

-

Electrophile: p-Acetamidobenzenesulfonyl chloride (1.1 equiv)[1]

-

Solvent/Base: Anhydrous Pyridine (10 volumes)

-

Quench: 1N HCl, Ethyl Acetate[1]

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the flask with 3-Ethyl-4-methylisoxazol-5-amine (e.g., 5.0 g, 39.6 mmol).[1]

-

Add Anhydrous Pyridine (50 mL). Stir until fully dissolved. Note: The solution may turn slightly yellow.

-

-

Addition:

-

Cool the solution to 0–5 °C using an ice bath.

-

Add p-Acetamidobenzenesulfonyl chloride (10.2 g, 43.6 mmol) portion-wise over 15 minutes. Critical: Exothermic reaction.[1] Monitor internal temp to keep <10 °C.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (20–25 °C) naturally.

-

Stir for 12–16 hours .

-

TLC Check: (Mobile Phase: 50% EtOAc/Hexanes). The starting amine (lower Rf) should disappear; the sulfonamide product (higher Rf) will appear.[1]

-

-

Workup (The "Crash-Out" Method):

-

Pour the reaction mixture slowly into ice-cold water (250 mL) with vigorous stirring.

-

Adjust pH to ~4–5 using concentrated HCl.[1] Caution: This neutralizes pyridine and precipitates the product.

-

Stir for 30 minutes. A thick white/off-white precipitate should form.[1]

-

Filter the solid via Buchner funnel.[1] Wash the cake with water (3 x 50 mL) to remove residual pyridine hydrochloride.[1]

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water (9:1) .[1]

-

Dry in a vacuum oven at 45 °C for 6 hours.

-

Self-Validating Checkpoints

-

Checkpoint 1: If the reaction mixture turns dark brown/black, the temperature was likely too high during addition.

-

Checkpoint 2: If no precipitate forms upon acidification, the product may be an oil. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1]

Application Note: Troubleshooting & Optimization

When using this intermediate in complex synthesis, three primary failure modes occur.

Regioselectivity Issues (N-Alkylation)

-

Problem: When attempting alkylation (using alkyl halides), reaction often occurs at the ring nitrogen (N-2) rather than the exocyclic amine (N-5).

-

Solution: Avoid direct alkylation.[1] Use Reductive Amination (Aldehyde + NaBH(OAc)₃) to favor the exocyclic amine.[1]

Ring Cleavage (Hydrogenolysis)

-

Problem: Attempting to remove protecting groups (like Cbz or Bn) using H₂/Pd-C often cleaves the N-O bond of the isoxazole ring, destroying the scaffold.[1]

-

Solution: Use acid-labile protecting groups (Boc) or alternative reduction methods (e.g., Fe/NH₄Cl) if nitro groups are present elsewhere.[1]

Low Nucleophilicity in Amide Coupling

-

Problem: Standard EDC/NHS coupling fails to yield product.

-

Solution: The 5-amino group is electron-deficient.[1] Convert the carboxylic acid partner to an Acid Chloride (SOCl₂) or use high-activity coupling agents like HATU with DIPEA in DMF at 60 °C.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle only in a fume hood.[1] Isoxazole amines can be potent respiratory irritants.[1][2]

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is hygroscopic and sensitive to oxidation.

References

-

Synthesis of Isoxazole Derivatives: Pevarel, G., et al. "Regioselective synthesis of 5-amino-isoxazoles via reaction of beta-keto nitriles."[1] Journal of Heterocyclic Chemistry, 2020. [1]

-

Sulfonamide Antibiotics (Sulfisoxazole Mechanism): Scholar, E. "Sulfisoxazole."[1] xPharm: The Comprehensive Pharmacology Reference, 2007. [1]

-

Isoxazoles in Kinase Inhibition: Verma, G., et al. "Isoxazole derivatives as kinase inhibitors: A review." European Journal of Medicinal Chemistry, 2018. [1]

-

Valdecoxib and COX-2 Inhibitor Chemistry: Talley, J. J., et al. "Preparation of 3,4-diaryl-isoxazoles as COX-2 inhibitors."[1] Journal of Medicinal Chemistry, 2000. [1]

-

General Safety Data (PubChem): 3-Amino-5-methylisoxazole (Analogous Safety Data).[1] [1]

Sources

Application Note: Characterizing the Anti-Inflammatory Potential of the 5-Amino-Isoxazole Scaffold

Introduction & Scientific Rationale

The isoxazole ring system is a "privileged scaffold" in medicinal chemistry, serving as the core structural motif for numerous non-steroidal anti-inflammatory drugs (NSAIDs), including Valdecoxib and Parecoxib . The specific derivative 3-Ethyl-4-methylisoxazol-5-amine represents a critical fragment used in Structure-Activity Relationship (SAR) studies. Its structural geometry allows it to mimic the transition state of arachidonic acid within the cyclooxygenase active site.

This application note details a validated workflow to assess the anti-inflammatory activity of this compound. We utilize a dual-screening approach:

-

Biochemical Screening: Direct inhibition of COX-1 and COX-2 enzymes.

-

Cellular Functional Screening: Suppression of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 macrophages.

Mechanistic Pathway

The compound is hypothesized to act by competitively binding to the hydrophobic channel of the COX-2 enzyme, preventing the conversion of Arachidonic Acid to PGG2.

Figure 1: The Arachidonic Acid Cascade. The assay targets the blockade of the conversion of AA to PGG2/H2.

Physicochemical Preparation

3-Ethyl-4-methylisoxazol-5-amine is a primary amine with moderate lipophilicity. Proper solubilization is critical to prevent precipitation in aqueous buffers.

-

Stock Solution: Dissolve 10 mg of compound in 100% DMSO to create a 100 mM stock. Vortex for 30 seconds.

-

Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the stock in the assay buffer (PBS or Tris-HCl) immediately before use. Ensure the final DMSO concentration in the well does not exceed 1% (v/v) for enzymatic assays or 0.1% for cell assays to avoid solvent toxicity.

Protocol A: COX-1/COX-2 Colorimetric Inhibitor Screening

Objective: Determine the IC50 of the compound against purified ovine COX-1 and human recombinant COX-2. Method: Peroxidase activity assay measuring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1][2][3]

Materials

-

COX Colorimetric Inhibitor Screening Kit (e.g., Cayman Chemical Item No. 760111).

-

Arachidonic Acid (Substrate).

-

Colorimetric Substrate (TMPD).[5]

-

96-well plate (Clear).

Step-by-Step Procedure

-

Reagent Prep: Reconstitute lyophilized enzymes in the provided Assay Buffer. Keep on ice.

-

Inhibitor Dilution: Prepare a serial dilution of 3-Ethyl-4-methylisoxazol-5-amine (0.01 µM to 100 µM) in Assay Buffer.

-

Plate Setup:

-

Background Wells: 150 µL Assay Buffer + 10 µL Heme.

-

100% Activity Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2).

-

Inhibitor Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Compound .

-

-

Pre-Incubation (CRITICAL): Incubate the plate for 5 minutes at 25°C . This allows the isoxazole amine to bind to the active site before the substrate competes.

-

Initiation: Add 20 µL of Colorimetric Substrate (TMPD) to all wells. Then add 20 µL of Arachidonic Acid to all wells to start the reaction.

-

Measurement: Shake the plate for 30 seconds. Read absorbance at 590 nm after 5 minutes.

Data Analysis

Calculate the Percent Inhibition using the formula:

Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7)

Objective: Evaluate the functional suppression of Nitric Oxide (NO) production induced by Lipopolysaccharide (LPS).[7][8][9] Cell Line: RAW 264.7 (Murine Macrophages).[7][8][9][10]

Workflow Diagram

Figure 2: Cellular Assay Workflow. Dual endpoint measurement ensures anti-inflammatory activity is distinguished from cytotoxicity.

Step-by-Step Procedure

1. Cell Seeding

-

Seed RAW 264.7 cells in 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS. -

Incubate for 24 hours at 37°C, 5% CO2.

2. Compound Treatment[7][11][12][13]

-

Replace media with fresh DMEM (serum-free or low serum recommended to reduce background).

-

Add 3-Ethyl-4-methylisoxazol-5-amine at varying concentrations (e.g., 1, 10, 50, 100 µM).

-

Positive Control: Dexamethasone (1 µM) or Celecoxib (10 µM).

-

Incubate for 1 hour prior to stimulation.[8]

3. LPS Stimulation[8][9][10]

-

Add LPS (Lipopolysaccharide from E. coli 0111:B4) to a final concentration of 1 µg/mL .

-

Incubate for 18–24 hours.

4. Griess Assay (NO Measurement)

-

Transfer 100 µL of culture supernatant to a new plate.

-

Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure absorbance at 540 nm .

-

Quantify Nitrite concentration using a Sodium Nitrite (

) standard curve.

5. MTT Viability Assay (Mandatory Control)

-

Why: To ensure the decrease in NO is not due to cell death.

-

Remove remaining supernatant from the original cell plate.

-

Add MTT reagent (

mg/mL) and incubate for 2-4 hours. -

Dissolve formazan crystals in DMSO.

-

Read absorbance at 570 nm .

Data Presentation & Interpretation

Expected Results Table

| Assay Type | Parameter | 3-Ethyl-4-methylisoxazol-5-amine | Celecoxib (Control) | Interpretation |

| Enzymatic | COX-1 IC50 (µM) | > 100 µM (Expected) | 15 µM | Low COX-1 affinity reduces gastric side effect risk. |

| Enzymatic | COX-2 IC50 (µM) | ~ 5 - 50 µM | 0.04 µM | Moderate potency expected for a fragment. |

| Cellular | NO IC50 (µM) | ~ 25 - 60 µM | N/A | Effective suppression of iNOS pathway. |

| Toxicity | CC50 (µM) | > 200 µM | > 100 µM | High Safety Margin (SI > 4). |

Selectivity Index (SI)

Calculate the Selectivity Index to determine the safety profile:

-

SI > 10: Highly promising lead.

-

SI < 2: Likely toxic; non-specific mechanism.

Troubleshooting & Validation

-

High Background in COX Assay:

-

Cause: Heme oxidation or contaminated buffers.

-

Fix: Prepare Heme solution fresh and keep in the dark.

-

-

Precipitation in Cell Media:

-

Cause: High lipophilicity of the isoxazole ring.

-

Fix: Ensure DMSO concentration is < 0.1%. If precipitation occurs at 100 µM, cap the testing range at 50 µM.

-

-

No Inhibition in Cells despite Enzyme Activity:

-

Cause: Poor cell permeability.

-

Fix: This fragment is small and likely permeable, but if issues arise, check LogP. (Theoretical LogP for this amine is ~0.5-1.0, suggesting good permeability).

-

References

-

Charlier, C., et al. (2003). Isoxazoles: A Privileged Scaffold for COX-2 Inhibition. European Journal of Medicinal Chemistry.[14] [Link]

-

Spandidos Publications. (2021). Anti-inflammatory effects of extracts in LPS-stimulated murine macrophage RAW 264.7 cells. [Link]

-

National Institutes of Health (NIH). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines. PMC Articles. [Link]

-

Interchim. COX Fluorescent Inhibitor Screening Assay Kit. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. COX Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 3. caymanchem.com [caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. thaiscience.info [thaiscience.info]

- 8. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 11. nwpii.com [nwpii.com]

- 12. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 13. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmainfonepal.com [pharmainfonepal.com]

Application Note: High-Purity Isolation of 3-Ethyl-4-methylisoxazol-5-amine via Optimized Flash Column Chromatography

Abstract

This application note provides a detailed protocol for the purification of 3-Ethyl-4-methylisoxazol-5-amine, a key heterocyclic building block in medicinal chemistry, utilizing flash column chromatography. The inherent challenges in purifying isoxazole derivatives, often stemming from closely related impurities and starting materials, are addressed through a systematic approach to method development.[1] This guide outlines the rationale behind the selection of the stationary phase, mobile phase composition, and modifiers to achieve high purity and yield. A step-by-step protocol, troubleshooting guide, and visual workflow are included to ensure successful implementation by researchers in drug discovery and development.

Introduction: The Significance of Purifying 3-Ethyl-4-methylisoxazol-5-amine

3-Ethyl-4-methylisoxazol-5-amine is a substituted isoxazole, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The molecule's structure, featuring an amino group at the 4-position, an ethyl group at the 3-position, and a methyl group at the 5-position, makes it a versatile scaffold for the synthesis of novel therapeutic agents.[2][3] The amine functionality, in particular, allows for facile derivatization to enhance pharmacological properties.[3]

The purity of such building blocks is paramount in drug development, as even minor impurities can lead to undesirable side effects or interfere with biological assays. Synthetic routes to 3-Ethyl-4-methylisoxazol-5-amine, often involving multi-component reactions, can yield a crude product containing unreacted starting materials, regioisomers, and other byproducts with similar polarities, making purification challenging.[1][4] Column chromatography is the most prevalent and effective method for isolating the target compound to the high degree of purity required for subsequent synthetic steps and biological screening.[1]

This document serves as a comprehensive guide to developing and executing a robust column chromatography protocol for the purification of 3-Ethyl-4-methylisoxazol-5-amine.

Foundational Principles: Strategic Selection of Chromatographic Parameters

The successful purification of 3-Ethyl-4-methylisoxazol-5-amine hinges on the careful selection of the stationary and mobile phases. The presence of the basic amino group is a key determinant in these choices.

Stationary Phase Selection: Mitigating Tailing and Ensuring Optimal Separation

While standard silica gel is a common choice for normal-phase chromatography, the basic nature of the amine group in the target molecule can lead to strong interactions with the acidic silanol groups on the silica surface. This interaction often results in significant peak tailing, poor separation, and potential degradation of the compound on the column.

To counteract these effects, two primary strategies are recommended:

-

Deactivated Silica Gel: Pre-treating standard silica gel with a basic modifier, such as triethylamine, can neutralize the acidic sites and improve the chromatography of amines.

-

Amine-Functionalized Silica: A more robust and reproducible approach is the use of an amine-bonded silica stationary phase.[5][6] This provides a basic surface that repels the amine, leading to sharper peaks and better separation without the need for mobile phase modifiers.[6]

For this protocol, we will focus on the use of standard silica gel with a basic modifier in the mobile phase, as it is a widely accessible and cost-effective method. However, for recurring purifications, investing in an amine-functionalized column is highly recommended for improved consistency.[5][6]

Mobile Phase Optimization: A Systematic Approach Using Thin-Layer Chromatography (TLC)

The selection of an appropriate mobile phase is critical for achieving good separation. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening different solvent systems to find the optimal conditions.[1] The goal is to identify a solvent mixture that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, with clear separation from impurities.

Recommended Solvent Systems for Screening:

-

Hexane/Ethyl Acetate

-

Dichloromethane/Methanol

-

Toluene/Ethyl Acetate

Due to the polarity of 3-Ethyl-4-methylisoxazol-5-amine, a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is a good starting point. The basicity of the amine necessitates the addition of a small amount of a basic modifier to the mobile phase to prevent peak tailing.

Mobile Phase Modifier:

-

Triethylamine (TEA): Adding 0.1-1% (v/v) of TEA to the mobile phase is highly effective in suppressing the interaction between the amine and the silica gel.[7]

Experimental Workflow for Purification

The following diagram illustrates the key stages in the purification of 3-Ethyl-4-methylisoxazol-5-amine by column chromatography.

Caption: Workflow for the purification of 3-Ethyl-4-methylisoxazol-5-amine.

Detailed Protocol

This protocol assumes a starting crude sample of approximately 1 gram. Adjustments to column size and solvent volumes should be made for different sample quantities.

Materials and Reagents

-

Crude 3-Ethyl-4-methylisoxazol-5-amine

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Triethylamine (TEA)

-

TLC plates (silica gel 60 F254)

-

Glass chromatography column

-

Erlenmeyer flasks and test tubes for fraction collection

-

Rotary evaporator

Step-by-Step Procedure

Step 1: TLC Analysis and Mobile Phase Selection

-

Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v), each containing 0.5% TEA.

-

Dissolve a small amount of the crude material in a minimal amount of dichloromethane or ethyl acetate.

-

Spot the dissolved crude material onto separate TLC plates.

-

Develop the TLC plates in the prepared chambers.

-

Visualize the spots under UV light (254 nm).[8] The aromatic isoxazole ring should be UV active.[8]

-

Select the solvent system that provides an Rƒ value of 0.2-0.4 for the main product spot and the best separation from impurities. For this compound, a system of 85:15 Hexane:Ethyl Acetate with 0.5% TEA is often a good starting point.

Step 2: Column Preparation

-

Based on the amount of crude material (e.g., 1 g), select an appropriate column size (e.g., 2-3 cm diameter).

-

Prepare a slurry of silica gel in the chosen mobile phase (e.g., for a 2 cm diameter column, use ~30-40 g of silica in ~150 mL of eluent).

-

Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

-

Drain the excess solvent until the solvent level is just above the silica bed.

Step 3: Sample Loading

-

Dissolve the crude material (1 g) in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

-

Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

-

Carefully add the sample solution or the dry-loaded silica to the top of the column.

-

Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection

-

Carefully add the mobile phase to the column.

-

Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

-

Begin collecting fractions in test tubes or flasks.

-

Monitor the elution of compounds by spotting collected fractions onto a TLC plate and visualizing under UV light.

Step 5: Analysis and Product Isolation

-

Develop the TLC plates of the collected fractions.

-

Identify the fractions containing the pure product.

-

Combine the pure fractions into a round-bottom flask.

-

Remove the solvent using a rotary evaporator to obtain the purified 3-Ethyl-4-methylisoxazol-5-amine.

-

Determine the yield and confirm the purity by appropriate analytical techniques (e.g., NMR, LC-MS).

Summary of Key Chromatographic Parameters

| Parameter | Recommended Value/Choice | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography.[9] |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 85:15 v/v) | Provides good separation for moderately polar compounds.[10][11] |

| Mobile Phase Modifier | 0.1-1% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing peak tailing of the basic amine.[1][5] |

| TLC Visualization | UV light (254 nm) | The aromatic isoxazole ring is UV active, allowing for easy detection.[8] |

| Target Rƒ | 0.2 - 0.4 | Ensures good separation and a reasonable elution time. |

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Peak Tailing | Strong interaction of the amine with acidic silica. | Increase the concentration of TEA in the mobile phase (up to 1%). Consider using an amine-functionalized silica column for future purifications.[5][6] |

| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the mobile phase using TLC. A shallower gradient or a different solvent system may be required.[1] |

| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |

| Cracked or Channeled Column Bed | Improper column packing. | Repack the column, ensuring a uniform slurry and gentle settling. |

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the purification of 3-Ethyl-4-methylisoxazol-5-amine by flash column chromatography. By understanding the chemical properties of the target molecule and systematically optimizing the chromatographic parameters, researchers can consistently obtain high-purity material essential for advancing drug discovery and development programs. The principles and techniques described herein are broadly applicable to the purification of other basic heterocyclic compounds.

References

-

Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023-02-10). Available from: [Link]

-

Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]

-

MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022-08-31). Available from: [Link]

- Patents, G. Using amines or amino acids as mobile phase modifiers in chromatography.

-

ResearchGate. What reagent to use for visualization of isoxazole on TLC? (2023-03-10). Available from: [Link]

-

NIH. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

-

Wiley-VCH. Supporting Information. Available from: [Link]

-

NIH. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Available from: [Link]

-

PMC. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. Available from: [Link]

-

Phenomenex. Normal-phase vs. Reversed-phase Chromatography. (2025-08-12). Available from: [Link]

-

Wikipedia. Aqueous normal-phase chromatography. Available from: [Link]

-

Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025-12-26). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 5-Ethyl-3-methylisoxazol-4-amine [smolecule.com]

- 3. Buy 3-Ethyl-5-methylisoxazol-4-amine [smolecule.com]

- 4. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotage.com [biotage.com]

- 6. teledyneisco.com [teledyneisco.com]

- 7. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 11. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]

Technical Support Center: Optimization of Reaction Conditions for Isoxazole Formation

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing isoxazole formation reactions. The following question-and-answer format directly addresses common challenges encountered in the laboratory, offering scientifically grounded explanations and actionable protocols.

Troubleshooting Guide

Low or No Product Yield

Question: My isoxazole synthesis is resulting in a low or non-existent yield. What are the primary factors I should investigate?

Answer: Low or no yield in isoxazole synthesis is a frequent issue that can often be traced back to several key areas: starting material integrity, suboptimal reaction conditions, or instability of intermediates. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[1]

Potential Causes & Solutions:

-

Starting Material Integrity:

-

Purity: Ensure the purity of your starting materials and solvents, as impurities can inhibit catalysts or lead to unwanted side reactions.

-

Reactivity: For syntheses involving 1,3-dicarbonyl compounds, be aware of keto-enol tautomerism which can impact reactivity. In the case of 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is paramount.[1]

-

-

Suboptimal Reaction Conditions:

-

Temperature: Temperature control is critical. For instance, the in situ generation of nitrile oxides may necessitate low temperatures to prevent dimerization, followed by a temperature increase to facilitate the cycloaddition.[1] Conversely, some reactions benefit from elevated temperatures to overcome activation energy barriers.[2] A systematic screening of temperatures is advisable.[3]

-

Reaction Time: Monitor the reaction progress diligently using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to poor conversion, while extended times can cause product degradation.[1]

-

Solvent and Base Selection: The choice of solvent and base is highly dependent on the specific reaction. For 1,3-dipolar cycloadditions, solvents such as acetonitrile have demonstrated superior yields in certain cases compared to DMSO, DMF, or water.[4] The base is crucial for generating the reactive intermediate; for example, sodium carbonate (Na2CO3) has proven effective for hydroxyimidoyl chlorides, while organic bases like triethylamine are also commonly used.[3][4]

-

Catalyst Choice and Activity: Traditional methods often employ harsh conditions that can be detrimental to the product.[4] Consider screening more efficient and milder catalytic systems. For catalyzed reactions, confirm the catalyst is active and used at the appropriate loading.[3]

-

-

Intermediate Instability (Primarily in 1,3-Dipolar Cycloadditions):

-

Nitrile Oxide Dimerization: Nitrile oxides are susceptible to dimerization, forming furoxans, particularly at high concentrations. To circumvent this, generate the nitrile oxide in situ and ensure the alkyne is readily available. Slow, controlled addition of the nitrile oxide precursor to the reaction mixture can also minimize this side reaction.[1][3]

-

Below is a decision-making flowchart to guide your troubleshooting process for low-yield reactions.

Caption: Troubleshooting logic for low reaction yield.

Formation of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common hurdle, especially in the 1,3-dipolar cycloaddition between nitrile oxides and unsymmetrical alkynes, and in the Claisen isoxazole synthesis with unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, along with the specific reaction conditions.[1]

Strategies to Enhance Regioselectivity:

-

Modify Reaction Conditions:

-

Solvent Polarity: The polarity of the solvent can significantly influence regioselectivity. It is advisable to screen a range of solvents with varying polarities.[1][5] For example, in some 1,3-dipolar cycloadditions, the ratio of 3,5- to 3,4-disubstituted isoxazoles has been shown to decrease as solvent polarity increases.[5]

-

Temperature: Optimizing the reaction temperature can favor the formation of one regioisomer over another.

-

pH Adjustment: In methods like the Claisen synthesis, adjusting the pH can often favor a specific isomer.[1]

-

-

Reagent and Catalyst Modification:

-

Lewis Acid Catalysts: The addition of a Lewis acid catalyst can sometimes direct the regioselectivity of the cycloaddition.

-

Copper Catalysis: For reactions involving terminal alkynes, copper-catalyzed conditions are known to favor the formation of the 3,5-disubstituted isoxazole.[5]

-

Substituent Effects: Modifying the electronic properties of the substituents on either the nitrile oxide or the alkyne can steer the reaction towards the desired regioisomer.

-

The following diagram outlines a decision-making process for addressing regioselectivity issues.

Caption: Decision tree for improving regioselectivity.

Product Decomposition

Question: My isoxazole derivative appears to be decomposing during workup or purification. Why is this happening and what can I do?

Answer: The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.

Conditions Leading to Decomposition:

-

Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1]

-

Reductive Conditions: The N-O bond is prone to cleavage under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd).[1]

-

Photochemical Conditions: Exposure to UV irradiation can induce rearrangement of the isoxazole ring.[1]

-

Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1]

Preventative Measures:

-

Employ milder workup procedures, avoiding strongly acidic or basic conditions.

-

If your compound is photosensitive, protect it from light.

-

During purification by column chromatography, consider adding a small amount of a mild base like triethylamine to the eluent to prevent degradation on silica gel.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing isoxazoles?

A1: The two primary and most widely used methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine .[3] Other notable methods include the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[3][6]

Q2: Can I use alternative energy sources to improve my reaction?

A2: Yes, alternative energy sources can be highly effective.

-

Microwave Irradiation: This technique is known to significantly reduce reaction times and often improve yields.[4] It is particularly advantageous for 1,3-dipolar cycloaddition reactions.[1]

-

Ultrasound Irradiation: Sonication can dramatically enhance reaction rates and yields, often at lower temperatures and with shorter reaction times compared to conventional heating.[4][7] For example, a reaction yielding 90% after 3 hours at 100°C with conventional heating achieved a 95% yield in just 15 minutes at 50°C with ultrasound.[7]

Q3: How can I purify my isoxazole derivative if it's difficult to separate from byproducts or regioisomers?

A3: Purification can indeed be challenging due to the similar polarities of isoxazole derivatives and potential byproducts.

-

Column Chromatography: This is the most common purification method. A systematic screening of solvent systems using TLC is crucial to find the optimal conditions for separation. Sometimes, a three-solvent mixture or the addition of a small amount of acid or base can improve resolution.[1]

-

Crystallization: If your product is a solid, crystallization can be a very effective purification technique. Experiment with various solvent systems to induce crystallization of the desired isomer.[1]

-

Chemical Derivatization: In complex cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated. The protecting group can then be removed to yield the pure isomer.[1]

Q4: What are the key safety precautions for isoxazole synthesis?

A4:

-

Nitrile Oxides: These are high-energy intermediates and should be handled with care. It is strongly recommended to generate them in situ to avoid isolation.[1]

-

Solvents and Reagents: Many reagents and solvents used in these syntheses (e.g., strong acids, bases, organic solvents) have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[1]

Experimental Protocols

Protocol 1: General Procedure for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from a hydroxyimidoyl chloride followed by its cycloaddition with a terminal alkyne.

-

Reactant Preparation: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve the terminal alkyne (1.0 mmol, 1.0 eq.) and the chosen base (e.g., sodium carbonate, 2.5 eq.) in an appropriate solvent (e.g., acetonitrile, 5 mL).

-

Slow Addition: In a separate flask, prepare a solution of the hydroxyimidoyl chloride (1.5 eq.) in the same solvent (2-3 mL). Add this solution dropwise to the stirred alkyne mixture over a period of 30-60 minutes at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Once the reaction is complete, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to obtain the pure 3,5-disubstituted isoxazole.

Protocol 2: General Procedure for Claisen-Schmidt Condensation and Cyclization to Isoxazole

This two-step procedure involves the synthesis of a chalcone (α,β-unsaturated ketone) followed by its cyclization with hydroxylamine.

Step A: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Dissolve the aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol in a round-bottom flask.

-

Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction by TLC.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid (the chalcone), wash thoroughly with water, and dry. The crude chalcone can be purified by recrystallization from ethanol.[1]

Step B: Isoxazole Formation

-

Reflux a mixture of the purified chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.[1]

-

Add an aqueous solution of a base (e.g., 40% KOH) to the mixture and continue refluxing for 4-12 hours, monitoring the reaction by TLC.[1]

-

After cooling to room temperature, pour the reaction mixture into crushed ice.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1]

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude isoxazole.

-

Purify the product by column chromatography or recrystallization.

Data Summary

Table 1: Influence of Reaction Parameters on Isoxazole Synthesis

| Parameter | General Effect on Reaction | Key Considerations |

| Temperature | Affects reaction rate and can influence regioselectivity. | Too low may lead to incomplete reaction; too high can cause decomposition or byproduct formation.[3] |